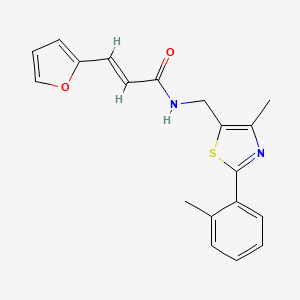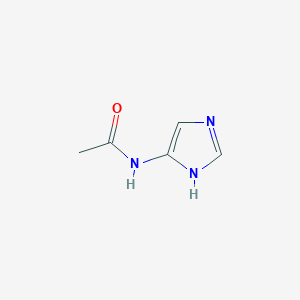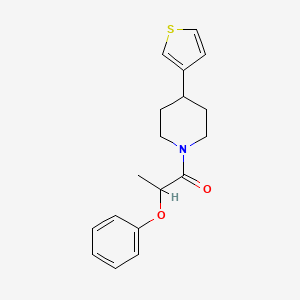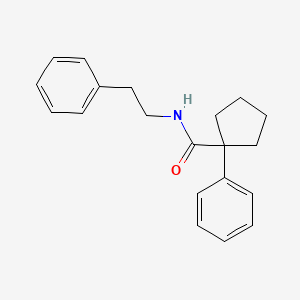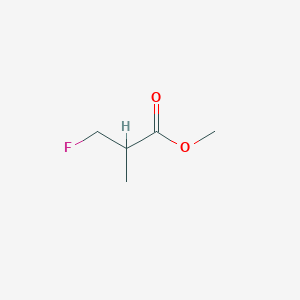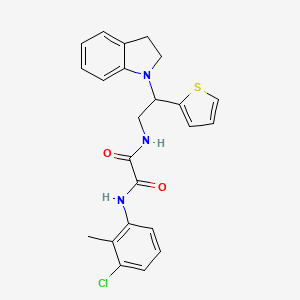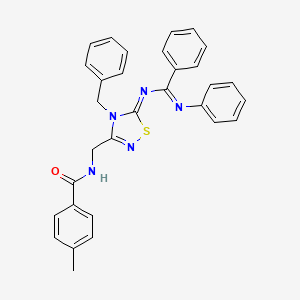
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Stabilities and Anti-Cancer Properties
- A study by Karayel (2021) investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of various benzimidazole derivatives, including those with 1,2,4-triazole structures, similar to the compound . The compounds showed potential anti-cancer activity due to specific intermolecular hydrogen bonding in their structures, suggesting their relevance in cancer treatment research (Karayel, 2021).
Lipase and α-Glucosidase Inhibition
- Research by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of heterocyclic compounds derived from similar 1,2,4-triazole structures. They demonstrated significant lipase and α-glucosidase inhibitory activities, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Crystal Structure and Biological Importance
- A study by Thimmegowda et al. (2009) on a compound with a closely related structure emphasized its biological importance, particularly in relation to anti-HIV drugs. The crystal structure analysis provided insights into its potential for structural characterization and molecular modeling in biological studies (Thimmegowda et al., 2009).
Antimicrobial Activities
- Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to the compound , and screened them for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Anti-Inflammatory and Anti-Nociceptive Agents
- Research by Upmanyu, Gupta, Shah, and Mishra (2011) involved synthesizing a series of substituted 1,2,4-triazoles to explore their anti-inflammatory and anti-nociceptive activities. Some compounds showed significant activity, indicating their potential use in pain and inflammation management (Upmanyu et al., 2011).
Synthesis and Characterization for Biological Studies
- A 2017 study by Uma et al. synthesized and characterized derivatives of 1,2,4-triazoles, revealing their biological importance. The study emphasized the relevance of these compounds in antimicrobial and antitubercular applications (Uma et al., 2017).
Propiedades
IUPAC Name |
5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-22-19(26)24(14-4-5-14)17(21-22)12-7-9-23(10-8-12)18(25)15-11-13(20)3-6-16(15)27-2/h3,6,11-12,14H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFRLYBCLKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)
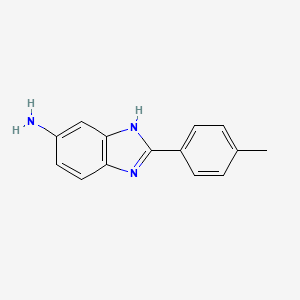
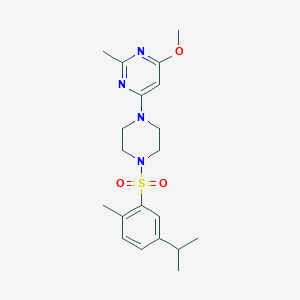
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide](/img/structure/B2465865.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)
